N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions . The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as the base. Microwave-assisted synthesis has been reported to improve the yield and reduce the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its biological activity.
2-Acetylbenzofuran: A related compound with similar structural features.
3-Methylbenzofuran: Another derivative with potential biological activity.
Uniqueness
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological and chemical properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2-acetyl-3-methyl-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C13H13NO3/c1-7-11-6-10(14-9(3)16)4-5-12(11)17-13(7)8(2)15/h4-6H,1-3H3,(H,14,16) |
InChI Key |
FLVQVCQKTJYGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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